molecular formula C12H20O2 B12787561 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate CAS No. 39776-82-4

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate

Cat. No.: B12787561
CAS No.: 39776-82-4
M. Wt: 196.29 g/mol
InChI Key: KKZUXVTWZQWUSI-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate is an organic compound with the molecular formula C12H18O2. It is a bicyclic ester derived from the alcohol 2,6,6-trimethylbicyclo(3.1.1)hept-3-ol. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate typically involves the esterification of 2,6,6-trimethylbicyclo(3.1.1)hept-3-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate can be compared with other similar compounds, such as:

  • trans-Verbenyl acetate
  • cis-Verbenyl acetate
  • α-Pinene
  • Verbenone

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific ester group and the resulting chemical and physical properties .

Properties

IUPAC Name

(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h7,9-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZUXVTWZQWUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2(C)C)CC1OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005859
Record name 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl acetate
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Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39166-57-9, 39776-82-4, 85391-32-8, 39776-79-9, 39776-80-2
Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2α,3β,5α)]-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2α,3α,5α)]-
Source CAS Common Chemistry
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Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, 3-acetate
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Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2β,3β,5α)]-
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Record name Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-, acetate, [1S-(1α,2β,3α,5α)]-
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Record name 2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl acetate
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Record name 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl acetate
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Record name 2,6,6-trimethylbicyclo[3.1.1]hept-3-yl acetate
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